d-Glucal is a carbohydrate molecule derived from glucose (d-glucose) through the oxidation of the primary alcohol group at carbon 1 (C1) to an aldehyde group []. It belongs to the class of aldoses, which are monosaccharides containing an aldehyde functional group. d-Glucal is a key intermediate in the synthesis of various complex carbohydrates and plays a crucial role in carbohydrate chemistry research [].
The chemical formula of d-Glucal is C6H10O4, and its molecular weight is approximately 146.14 g/mol []. The key features of its structure include:
d-Glucal is a versatile intermediate used in the synthesis of various carbohydrates. Here are some relevant chemical reactions:
Glucose + Pb(OAc)4 -> d-Glucal + Pb(OAc)2 + HOAc (Equation 1)
This reaction is a key application of d-Glucal. It involves the conversion of d-Glucal derivatives (such as glycosides) into various other carbohydrate structures. The reaction utilizes a Lewis acid catalyst to rearrange the carbon skeleton, allowing for the synthesis of different sugar linkages [].
d-Glucal is unstable and readily undergoes reactions like isomerization and ring-opening under acidic or basic conditions []. The specific products depend on the reaction conditions.
d-Glucal is a white, crystalline solid that is soluble in water []. However, due to its inherent instability, specific data on melting point, boiling point, and stability is limited.
Irritant